molecular formula C9H16BrNO4 B1437776 3-Bromo-N-Boc-D-alanine methyl ester CAS No. 402726-50-5

3-Bromo-N-Boc-D-alanine methyl ester

Cat. No. B1437776
M. Wt: 282.13 g/mol
InChI Key: ODLDPRMMKCMNMD-ZCFIWIBFSA-N
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Description

“3-Bromo-N-Boc-D-alanine methyl ester” is a compound that has gained significant attention in the scientific community. It’s a derivative of D-alanine, where the amino group is protected by a Boc (tert-butyloxycarbonyl) group, and the carboxyl group is esterified with a methyl group .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .


Molecular Structure Analysis

The molecular formula of “3-Bromo-N-Boc-D-alanine methyl ester” is C9H16BrNO4. The structure includes a bromine atom on the third carbon of the alanine backbone, a Boc protecting group on the amino group, and a methyl ester group on the carboxyl group .


Chemical Reactions Analysis

The Boc group in “3-Bromo-N-Boc-D-alanine methyl ester” can be removed under acidic conditions . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol has been reported .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The molecular weight is 282.13 g/mol. More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved resources.

Scientific Research Applications

1. Bromide Binding and Schiff Base Complex Formation

3-Bromo-N-Boc-D-alanine methyl ester, through its derivatives such as Boc-3-bromoalanine, is utilized in understanding the mechanism of bromide binding in vanadate-dependent bromoperoxidases. The compound aids in structural characterizations and modeling interactions within these enzymes, providing insights into the enzymatic process and the spatial arrangements of bromine and vanadium atoms. This knowledge can be instrumental in designing and understanding the behavior of similar enzymatic systems and their applications in biochemistry (Kraehmer & Rehder, 2012).

2. Synthesis and Crystal Structure Analysis

The compound is also essential in the synthesis and structural analysis of complex organic molecules. For instance, it has been used in the synthesis of specific amino acid derivatives, leading to a deeper understanding of molecular interactions through crystallography. This includes elucidating the structure and interactions of molecules like 3-[(4-bromo-1-methyl-1H-pyrrol-2-yl)carbonyl]amino]propanoic acid, showcasing its role in forming extended molecular structures through hydrogen bonding. Such insights are valuable for the development of new materials and molecules with tailored properties (Zeng et al., 2005).

3. Scaffold for Combinatorial Chemistry

3-Bromo-N-Boc-D-alanine methyl ester plays a role in creating scaffolds for combinatorial chemistry, contributing to the creation of diverse chemical libraries. For instance, it is involved in the preparation of hexahydro-2-oxo-1,4-diazocin-6-carboxylic acid, a compound that serves as a rigid, crown-shaped scaffold. Such scaffolds are crucial in the discovery and development of new drugs and materials, highlighting the compound's importance in innovative chemical synthesis (Penning & Christoffers, 2012).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl (2S)-3-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrNO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLDPRMMKCMNMD-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CBr)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CBr)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-N-Boc-D-alanine methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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